N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
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Description
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C17H14N6O3S3 and its molecular weight is 446.52. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
A notable application is in the synthesis of heterocyclic compounds, which are critical in medicinal chemistry for their biological activities. Studies have shown that modifications to the benzothiazole ring, such as incorporating different heterocycles or substituents, can yield compounds with significant antimicrobial activities and potential as therapeutic agents (Fahim & Ismael, 2019; Fahim & Ismael, 2021).
Antimicrobial and Antitumor Activity
Compounds derived from benzothiazole and acetamide have shown promising antimicrobial and antitumor properties. For instance, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their antimicrobial activities, showing promising results against various bacterial and fungal strains (Darwish et al., 2014).
Antifolate and Antitumor Agents
Another critical area of application is the development of antifolate and antitumor agents. Compounds incorporating the benzothiazole and acetamide structures have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes crucial for DNA synthesis and repair. Such inhibitors are valuable in cancer treatment due to their potential to halt tumor cell growth (Gangjee et al., 2005).
Molecular Docking and Drug Design
The structural versatility of benzothiazole-acetamide derivatives also makes them suitable candidates for molecular docking studies, which are essential in drug design and discovery. These compounds have been studied for their binding affinities to various biological targets, offering insights into their potential therapeutic applications (Mary et al., 2020).
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3S3/c1-29(25,26)11-3-4-12-13(8-11)28-17(21-12)22-14(24)7-10-9-27-16(20-10)23-15-18-5-2-6-19-15/h2-6,8-9H,7H2,1H3,(H,21,22,24)(H,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZCKJHEZUKLMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.